(20S)-Protopanaxadiol metabolite M1-2 is a significant compound derived from ginsenosides, which are saponins predominantly found in ginseng. This metabolite is part of the protopanaxadiol class, known for its diverse pharmacological activities. The primary source of (20S)-protopanaxadiol metabolite M1-2 is the hydrolysis of ginsenosides present in Panax species, particularly Panax ginseng and Panax quinquefolium.
(20S)-Protopanaxadiol metabolite M1-2 is classified within the triterpenoid saponins, specifically under the protopanaxadiol group. This classification is based on its structural characteristics, which include a dammarane-type skeleton. The primary ginsenosides that yield (20S)-protopanaxadiol upon hydrolysis include Rb1, Rb2, and Rc. The compound has been identified with the CAS number 141979-08-0 and a molecular formula of C30H52O4, indicating its complex structure that contributes to its biological activities.
The synthesis of (20S)-protopanaxadiol metabolite M1-2 typically involves the hydrolysis of ginsenosides through oxidative alkaline degradation. For instance, a common method includes treating ginsenosides extracted from Panax species with alkaline conditions, leading to the formation of (20S)-protopanaxadiol.
The following steps outline a typical synthetic route:
In specific studies, the use of liquid chromatography coupled with mass spectrometry has been employed to analyze the metabolites formed during this process, confirming the identity and structure of (20S)-protopanaxadiol metabolite M1-2 through retention time and mass spectral data .
The molecular structure of (20S)-protopanaxadiol metabolite M1-2 features a dammarane skeleton with hydroxyl groups at specific positions. The detailed molecular formula is C30H52O4, with a molecular weight of 476.7 g/mol. The structural analysis indicates several functional groups including hydroxyl (-OH) groups that are crucial for its biological activity.
(20S)-Protopanaxadiol metabolite M1-2 participates in various chemical reactions primarily involving hydroxylation and isomerization. Studies have shown that upon administration in biological systems, it can undergo extensive metabolism leading to several hydroxylated metabolites.
Key reactions include:
These reactions enhance the compound's polarity, influencing its pharmacokinetics and bioavailability .
The mechanism of action for (20S)-protopanaxadiol metabolite M1-2 involves its interaction with various biological targets, notably hormone receptors such as estrogen receptors. Research indicates that this metabolite can bind to human estrogen receptor alpha, modulating estrogenic activities which contribute to its pharmacological effects .
The metabolic pathways include:
Data suggest that (20S)-protopanaxadiol exhibits significant bioactivity in vitro and in vivo, impacting cellular proliferation and apoptosis in cancer cells .
The physical properties of (20S)-protopanaxadiol metabolite M1-2 are summarized as follows:
Property | Value |
---|---|
Molecular Formula | C30H52O4 |
Molecular Weight | 476.7 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
(20S)-Protopanaxadiol metabolite M1-2 has garnered attention for its potential therapeutic applications:
Ginsenosides, the principal bioactive constituents of Panax ginseng, exist as glycosylated triterpenoid saponins with limited bioavailability due to their polar sugar moieties. The pharmacological efficacy of ginseng is intrinsically linked to the extensive biotransformation of these native compounds into bioactive aglycones and derivatives within the human body. Among these, metabolites derived from the (20S)-protopanaxadiol (PPD) aglycone constitute a critically important group due to their enhanced bioavailability and diverse therapeutic potentials. The (20S)-protopanaxadiol metabolite designated M1-2 (also identified as (20S,24S)-epoxydammarane-3,12,23,25-tetrol or closely related hydroxylated epoxides) represents a key terminal metabolite within this spectrum, emerging as a significant focus due to its unique structural features and biological activities [3] [8]. Understanding its formation and functional role provides crucial insights into ginseng's mechanism of action.
The bioactivation of PPD-type ginsenosides (e.g., Rb1, Rb2, Rc, Rd) is a sequential process involving distinct yet interconnected phases primarily mediated by the gut microbiota and hepatic enzymes. This biotransformation cascade is essential for converting high-molecular-weight, poorly absorbed ginsenosides into bioactive PPD derivatives like M1-2.
Ginsenoside Rb2 is transformed to Rd via α-L-arabinopyranosidases (e.g., AbpBs) cleaving its C-20 arabinopyranoside [5] [8].This microbial processing is the primary mechanism generating the less glycosylated or aglycone forms (like PPD itself) capable of efficient intestinal absorption. Lactic acid bacteria (LAB) commonly used in food fermentation also demonstrate significant ginsenoside-transforming capabilities, influencing the metabolite profile [4] [7].
Hepatic Biotransformation (Functionalization): Absorbed PPD and its partially deglycosylated intermediates (like Compound K or Rd) undergo extensive further modification primarily in the liver. Human liver microsomes (HLMs) and hepatocytes catalyze Phase I functionalization reactions, predominantly oxidations, on the lipophilic PPD core:
Table 1: Key Biotransformation Sites and Actions on PPD-type Ginsenosides Leading to M1-2
Biotransformation Site | Primary Actors | Key Actions | Significant Outputs |
---|---|---|---|
Intestine (Lumen) | Gut Microbiota | Sequential hydrolysis of sugar moieties (glucose, arabinose) at C-3 and C-20. | Rd, Compound K (CK), (20S)-Protopanaxadiol (PPD aglycone) |
Intestinal Wall / Portal Circulation | Absorbed Metabolites | Passive/active transport of deglycosylated metabolites (less polar). | PPD, Rd, CK entering liver. |
Liver (Hepatocytes) | Cytochrome P450 enzymes (CYPs), Epoxide Hydrolases | Oxidation (esp. C-24/25 epoxidation), Hydroxylation (e.g., C-23, C-25), Rearrangement to 20,24-oxides. | M1-2 [(20S,24S)-epoxydammarane-3,12,23,25-tetrol], other hydroxylated epoxides and diols (e.g., m/z 477, 493). |
Systemic Circulation | Blood, Tissues | Further distribution, possible minor modifications. | Circulating bioactive metabolites (e.g., M1-2). |
Metabolite M1-2 occupies a distinct position within the PPD metabolite hierarchy due to its specific chemical structure and resultant biological properties, setting it apart from its precursors and other derivatives.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8